6-[(3,3-二氟环丁基)甲氧基]咪唑并[1,2-b]哒嗪
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“6-[(3,3-Difluorocyclobutyl)methoxy]imidazo[1,2-b]pyridazine” is a novel compound that falls under the class of imidazo[1,2-b]pyridazines . Imidazo[1,2-b]pyridazines have been identified as IL-17A inhibitors and are being studied for the treatment of psoriasis, rheumatoid arthritis, and multiple sclerosis .
科学研究应用
合成和结构分析
- 6-甲氧基咪唑并[1,2-b]哒嗪的合成:6-甲氧基咪唑并[1,2-b]哒嗪及其类似物(包括 2-甲基变体)的化学合成一直是研究的主题。这些合成通常涉及与羧酸、酯和季盐的反应。这些化合物的杂环系统经历了曼尼希反应等反应,研究记录了一些咪唑并[1,2-b]哒嗪的核磁共振 (NMR) 光谱和酸度常数 (Lombardino,1968)。
生物活性及潜在应用
- 中枢神经系统活性:已经对各种取代的咪唑并[1,2-b]哒嗪进行了研究,检查它们在中枢神经系统 (CNS) 中的活性。例如,具体化合物已显示出与大鼠脑膜的强结合,表明在 CNS 相关治疗研究中具有潜在应用 (Barlin、Davies、Ireland 和 Zhang,1992)。
药效学和代谢
- 抗分泌和细胞保护特性的研究:与咪唑并[1,2-a]吡啶相关的化合物(包括与 6-[(3,3-二氟环丁基)甲氧基]咪唑并[1,2-b]哒嗪相似的结构)已探索其胃抗分泌和细胞保护特性。这些研究包括检查此类化合物的药效学和代谢,这对于开发潜在的抗溃疡剂至关重要 (Kaminski 等,1987)。
抗病毒研究
- 黄病毒科抑制剂:已经对咪唑并[1,2-a]吡啶和咪唑并[1,2-b]哒嗪的联苯衍生物进行了研究,以了解其对牛病毒性腹泻病毒 (BVDV) 和丙型肝炎病毒 (HCV) 等病毒的抑制特性。这表明这些化合物具有潜在的抗病毒应用 (Enguehard-Gueiffier 等,2013)。
抗癌潜力
- 潜在抗癌剂的合成:咪唑并[1,2-b]哒嗪和相关结构的合成一直是抗癌研究的重点。这些化合物已被测试其作为抗癌剂的潜力,增加了这一化学类别的广泛应用 (Temple、Rose、Comber 和 Rener,1987)。
作用机制
Target of Action
The primary target of 6-[(3,3-Difluorocyclobutyl)methoxy]imidazo[1,2-b]pyridazine is the transforming growth factor-β activated kinase (TAK1) . TAK1 is a key player in the regulation of cell survival and death, and it has been found to be upregulated and overexpressed in multiple myeloma (MM) .
Mode of Action
The compound interacts with its target, TAK1, by binding to the hinge region of the kinase . The imidazo[1,2-b]pyridazine moiety of the compound is a privileged drug moiety that binds to the hinge region of kinases . Substitutions at positions 2, 3, 6, 7, and 8 of the imidazo[1,2-b]pyridazine core dictate kinase selectivity and potency .
Pharmacokinetics
The compound’s molecular weight is 12211 , which is within the optimal range for oral bioavailability. The presence of the difluorocyclobutyl group and the methoxy group may also influence the compound’s absorption, distribution, metabolism, and excretion.
Result of Action
The inhibition of TAK1 by 6-[(3,3-Difluorocyclobutyl)methoxy]imidazo[1,2-b]pyridazine leads to a decrease in the survival and proliferation of MM cells . This suggests that the compound may have potential therapeutic effects in the treatment of MM.
生化分析
Biochemical Properties
The compound 6-[(3,3-Difluorocyclobutyl)methoxy]imidazo[1,2-b]pyridazine interacts with the IL-17A cytokine, potentially inhibiting its pro-inflammatory effects . This interaction could involve binding to the IL-17A cytokine itself or to its receptor, IL-17R .
Cellular Effects
6-[(3,3-Difluorocyclobutyl)methoxy]imidazo[1,2-b]pyridazine’s inhibition of IL-17A can have significant effects on various types of cells and cellular processes. By inhibiting IL-17A, it may reduce inflammation and tissue damage, potentially influencing cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 6-[(3,3-Difluorocyclobutyl)methoxy]imidazo[1,2-b]pyridazine involves its interaction with IL-17A or IL-17R. This interaction could result in the inhibition of IL-17A, leading to reduced inflammation and tissue damage .
属性
IUPAC Name |
6-[(3,3-difluorocyclobutyl)methoxy]imidazo[1,2-b]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F2N3O/c12-11(13)5-8(6-11)7-17-10-2-1-9-14-3-4-16(9)15-10/h1-4,8H,5-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMKKJDTXBXYIJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(F)F)COC2=NN3C=CN=C3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。